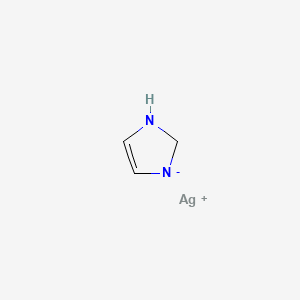

1H-Imidazole, silver(1+) salt

Description

Contextualization of Silver(I) Coordination Chemistry with Imidazole (B134444) Ligands

Silver(I) coordination chemistry is a rich and diverse field, characterized by the d¹⁰ electronic configuration of the Ag⁺ ion, which allows for a variety of coordination numbers and geometries, most commonly ranging from linear to tetrahedral. researchgate.net This flexibility, combined with the unique properties of silver, has led to extensive research into its coordination compounds. researchgate.net Among the vast array of ligands utilized, imidazole and its derivatives have emerged as particularly significant. researchgate.net Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a versatile ligand capable of coordinating to metal ions in several ways. researchgate.netresearchgate.net

The coordination of imidazole-based ligands to silver(I) ions can occur through the neutral imidazole molecule, typically binding via the pyridinic nitrogen atom, or as the deprotonated imidazolate anion, which can act as a bridging ligand. maynoothuniversity.iecdnsciencepub.com This versatility gives rise to a wide range of supramolecular architectures, from simple mononuclear complexes to complex one-dimensional (1D) chains, two-dimensional (2D) sheets, and three-dimensional (3D) metal-organic frameworks (MOFs) or coordination polymers. researchgate.netresearchgate.netrsc.org The final structure is often influenced by factors such as the counter-anions, solvents used in synthesis, and the specific substituents on the imidazole ring. researchgate.netrsc.org The interplay of these factors allows for the rational design of silver(I)-imidazole complexes with tailored properties and structures. rsc.org

The bond between silver(I) and imidazole ligands is of significant interest. The Ag-N bond is the primary interaction, but secondary interactions, such as argentophilic (Ag···Ag) interactions, hydrogen bonds, and π-π stacking, also play a crucial role in stabilizing the resulting crystal structures. researchgate.netredalyc.org These non-covalent interactions are fundamental in directing the self-assembly of these coordination compounds into their final, often complex, architectures. researchgate.net

Historical Development and Academic Significance of Imidazole-Based Silver Complexes in Chemical Research

The study of metal complexes with imidazole ligands has a long history, driven by the biological relevance of the imidazole moiety, which is a fundamental component of the essential amino acid histidine and purine (B94841) bases in nucleic acids. researchgate.net Silver compounds, known for their antimicrobial properties since antiquity, experienced a resurgence in scientific interest in the 20th century, particularly with the development of silver-based antimicrobial agents like silver sulfadiazine. mdpi.comicm.edu.plmdpi.com This convergence of interests spurred research into the coordination chemistry of silver(I) with biologically relevant ligands, including imidazoles.

Early research focused on understanding the fundamental coordination behavior of imidazole with various metal ions. acs.org The academic significance of imidazole-based silver complexes grew substantially with the recognition of their potential in several fields. In medicinal chemistry, these complexes are investigated as alternatives to traditional antimicrobial agents, partly due to the increasing issue of antibiotic resistance. mdpi.comnih.govrsc.orgnih.gov The combination of silver's known bioactivity with the versatile chemical scaffold of imidazole has produced compounds with significant antibacterial and antifungal properties. maynoothuniversity.iersc.orgresearchgate.net

Beyond medicinal applications, silver(I)-imidazole complexes have gained prominence in materials science and supramolecular chemistry. harding.edu The ability of imidazolate to bridge silver ions has been exploited to construct coordination polymers with diverse topologies and potential applications in areas such as catalysis, sensing, and as precursors for nanomaterials. harding.edursc.org The development of N-heterocyclic carbene (NHC) complexes, often derived from imidazolium (B1220033) salts, marked a significant milestone, providing highly stable silver complexes with robust Ag-C bonds. unife.itbohrium.com These Ag-NHC complexes have shown great promise as antimicrobial and anticancer agents, further cementing the academic importance of the silver-imidazole system. mdpi.commdpi.comunife.it

Scope and Research Focus on 1H-Imidazole, Silver(1+) Salt and its Derivatives

This article focuses specifically on the chemical compound This compound , also known as silver imidazolate. In this compound, the imidazole molecule is deprotonated, forming the imidazolate anion which acts as the counterion to the silver(I) cation. The resulting neutral compound, often represented as [Ag(C₃H₃N₂)], typically exists as a coordination polymer where the imidazolate ligand bridges silver centers. cdnsciencepub.com

The research focus encompasses:

Synthesis: Methods for the preparation of silver imidazolate, often involving the reaction of a silver salt (like silver nitrate) with imidazole in a basic medium or the direct reaction of silver oxide with imidazole. cdnsciencepub.com

Physicochemical Properties: Investigation of its spectroscopic characteristics (e.g., IR, NMR) and thermal stability. cdnsciencepub.comresearchgate.net

Applications: Exploration of its use as a precursor for other materials and its role in various chemical and material science applications.

The scope also extends to derivatives of this compound. This includes complexes where the imidazole ring is substituted with various functional groups (e.g., methyl, phenyl, nitro groups). maynoothuniversity.iecdnsciencepub.combeilstein-journals.org The introduction of these substituents can significantly modify the electronic properties and steric profile of the ligand, leading to new silver(I) complexes with different structures and reactivity. unife.itbeilstein-journals.org The study of these derivatives is crucial for understanding structure-property relationships and for fine-tuning the characteristics of these materials for specific applications, such as in medicinal chemistry or the design of functional coordination polymers. researchgate.netacs.org

Structure

3D Structure of Parent

Properties

CAS No. |

42879-93-6 |

|---|---|

Molecular Formula |

C3H5AgN2 |

Molecular Weight |

176.95 g/mol |

IUPAC Name |

silver;1,2-dihydroimidazol-3-ide |

InChI |

InChI=1S/C3H5N2.Ag/c1-2-5-3-4-1;/h1-2,4H,3H2;/q-1;+1 |

InChI Key |

HSWXTBVNRMSWRS-UHFFFAOYSA-N |

Canonical SMILES |

C1NC=C[N-]1.[Ag+] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

General Synthetic Routes for Silver(I) Imidazole (B134444) Complexes

The synthesis of silver(I) imidazole complexes can be achieved through several general routes. A common method involves the direct reaction of a silver(I) salt, such as silver nitrate (B79036) or a silver carboxylate, with a substituted imidazole ligand. maynoothuniversity.iersc.org For instance, the reaction of [Ag₂(9-aca)₂] (where 9-acaH is 9-anthracenecarboxylic acid) with various imidazoles can yield a range of complexes. maynoothuniversity.iersc.org The nature of the final product, whether it contains the neutral imidazole ligand or the deprotonated imidazolate anion, often depends on the reaction conditions and the specific imidazole used. maynoothuniversity.ie In some cases, recrystallization of an initial product from a different solvent can lead to the formation of a metal-free imidazolium (B1220033) salt. maynoothuniversity.ieresearchgate.net These syntheses can be conducted using environmentally friendly solvents and under ambient conditions. ijcr.info

Synthesis of N-Heterocyclic Carbene (NHC) Silver(I) Complexes from Imidazolium Salts

A prevalent and highly versatile method for synthesizing a specific class of silver(I) imidazole derivatives, N-heterocyclic carbene (NHC) complexes, involves the deprotonation of N,N'-disubstituted imidazolium salts. mdpi.com This is typically accomplished by reacting the imidazolium salt with a silver(I) base, most commonly silver(I) oxide (Ag₂O). acs.orgst-andrews.ac.ukresearchgate.netresearchgate.net This reaction facilitates the in situ deprotonation of the imidazolium precursor at the C2 position to generate the NHC, which then coordinates to the silver ion. researchgate.netresearchgate.net

Other silver bases like silver acetate (B1210297) (AgOAc) and silver carbonate (Ag₂CO₃) are also employed. mdpi.commdpi.com The Ag₂O route is particularly favored for its ability to form mono- or bis-NHC complexes depending on the stoichiometry and the nature of the anion associated with the starting imidazolium salt. mdpi.com These Ag(I)-NHC complexes are often stable to air and moisture and are crucial as carbene transfer agents for the synthesis of other transition metal-NHC complexes. researchgate.netmdpi.com

Table 1: Common Precursors for NHC-Silver(I) Complexes

| Imidazolium Salt Precursor | Silver Reagent | Resulting Complex Type | Reference |

|---|---|---|---|

| Imidazolium Chloride Salts | Ag₂O | (NHC)AgCl | acs.orgst-andrews.ac.ukresearchgate.net |

| Imidazolium Bromide Salts | Ag₂O | [Ag(NHC)₂]·PF₆ | researchgate.net |

| Benzimidazolium Salts | Ag₂O | Silver(I)-NHC complexes | researchgate.net |

| Imidazolium Salts with Iodide | AgOAc | Ag(NHC)OAc | mdpi.com |

| N-allyl substituted xylyl-linked imidazolium salts | Ag₂O | Ag(I)-NHC complexes | researchgate.net |

Influence of Counterions and Solvents on Synthetic Outcomes and Product Formation

The structural outcome of silver imidazolate synthesis is profoundly influenced by the choice of counterions and solvents. st-andrews.ac.ukresearchgate.net These components can dictate whether the final product is a simple monomer, a discrete multinuclear complex, or an extended coordination polymer. acs.org

The nature of the anion is a key determinant. For example, when synthesizing silver NHC complexes, the halide used can alter the structure. Adjusting the halide from chloride to iodide has been shown to produce different silver complexes, such as [(IMes)₂Ag]⁺[AgCl₂]⁻ versus [(IMes)₂Ag]⁺₂[Ag₄I₆]²⁻. st-andrews.ac.ukresearchgate.net In complexes with non-coordinating anions like ClO₄⁻, PF₆⁻, or SbF₆⁻, the solvent molecules often play a direct role by coordinating to the silver center or by facilitating the formation of polymeric chains through hydrogen bonding. acs.org Conversely, coordinating anions like nitrate or triflate can directly participate in building the framework. acs.orgacs.org

Table 2: Influence of Solvents and Counterions on Silver Imidazolate Structures

| Counterion (X) | Solvent | Observed Structure | Reference |

|---|---|---|---|

| ClO₄⁻, PF₆⁻, SbF₆⁻ | Various | Monomeric Ag(L)₂ | acs.org |

| BF₄⁻ | H₂O or CH₃CN | 1-D Polymeric Chains {[Ag(L)(Solvent)][X]}∞ | acs.org |

| NO₃⁻ | DMF | Dinuclear [Ag₂(L)(NO₃)₂(DMF)₂] | acs.org |

| NO₃⁻ | H₂O or CH₃CN | 1-D Ladder-like Chains | acs.org |

| CF₃SO₃⁻ | Various | Solvent-induced supramolecular isomerism observed | acs.org |

Directed Synthesis of Polymeric and Supramolecular Silver Imidazolates

The rational design of ligands and the careful control of reaction conditions allow for the directed synthesis of polymeric and supramolecular silver imidazolate structures. researchgate.net These architectures are built through the interplay of strong coordination bonds and weaker supramolecular interactions like hydrogen bonding and π-π stacking. tandfonline.com

Coordination polymers, which feature repeating metal-ligand complexes, can form various structures depending on the specific metal and ligand used. harding.edu For instance, hydro(solvo)thermal preparation of binary silver(I) imidazolates, Ag(im), can lead to different supramolecular isomers with distinct 2D network topologies, influenced by the choice of solvent and additives. acs.org The use of bifunctional ligands, such as those containing both imidazole and carboxylate groups or multiple pyridine (B92270) units, is a common strategy to extend structures into one, two, or three dimensions. tandfonline.com

The synthesis of zeolitic imidazolate frameworks (ZIFs), a subclass of metal-organic frameworks (MOFs), represents a sophisticated example of directed synthesis. researchgate.netaimspress.com While many ZIFs are based on zinc, silver can be incorporated into these structures, for example, by growing Ag nanoparticles within the ZIF-8 cavities or by doping the framework. researchgate.netacs.orgmdpi.com These methods often start with the synthesis of the primary framework, followed by the introduction of the silver component. mdpi.com The resulting composite materials combine the properties of the porous framework with those of the silver species. researchgate.netacs.org

Table 3: Examples of Polymeric and Supramolecular Silver Imidazolates

| Ligand(s) | Synthetic Method | Resulting Architecture | Reference |

|---|---|---|---|

| Imidazole (Him) | Hydro(solvo)thermal | 2-D Supramolecular Isomers of Ag(im) | acs.org |

| 4,4′-bipyridine and 4-aminobenzoic acid | Room temperature reaction | 3-D Supramolecular Coordination Polymer | tandfonline.com |

| Bis(phenylthio)methane and various anions | Direct reaction | 1-D Coordination Polymers | acs.org |

| 2-methylimidazole and Zinc/Silver salts | Growth deposition/doping | Zeolitic Imidazolate Framework (ZIF-8) composites | acs.orgmdpi.com |

| Imidazole and 9-anthracenecarboxylic acid | Direct reaction | Hexanuclear and Polymeric Complexes | rsc.org |

Advanced Structural Characterization and Coordination Architectures

Spectroscopic Analysis of Silver(I) Imidazole (B134444) Systems

Spectroscopy offers a non-destructive window into the bonding and structural dynamics of silver(I) imidazole complexes. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and X-ray Photoelectron Spectroscopy (XPS) provide complementary information, from the local environment of specific atoms to the vibrational fingerprints of the entire molecule and the elemental composition of its surface.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of silver(I) imidazole complexes in solution. Both ¹H and ¹³C NMR are routinely used to characterize these compounds. The chemical shifts of the imidazole protons and carbons are sensitive to the coordination of the silver(I) ion.

Upon complexation with silver(I), the signals of the imidazole ring protons in the ¹H NMR spectrum typically experience a downfield shift. This is attributed to the donation of electron density from the nitrogen atom of the imidazole to the silver(I) ion, which deshields the protons. The magnitude of this shift can provide insights into the strength of the Ag-N bond. Similarly, in the ¹³C NMR spectra, the carbon atoms of the imidazole ring, particularly those adjacent to the coordinating nitrogen, exhibit changes in their chemical shifts upon silver(I) binding rsc.orgresearchgate.net. The stability of these complexes in solution can also be monitored over time using ¹H NMR, providing valuable information on their potential decomposition pathways in different solvent environments rsc.org.

Table 1: Representative ¹H NMR Spectroscopic Data for a Silver(I)-N-Heterocyclic Carbene (NHC) Complex Derived from Imidazole

| Proton | Chemical Shift (δ, ppm) |

| N-CH₂ | 4.35 (t) |

| CH₂-CH₂ | 2.10 (m) |

| Imidazole CH | 7.50 (s) |

| Imidazole CH | 7.65 (s) |

Note: This table presents generalized data for a related silver-NHC complex to illustrate typical chemical shifts. Specific values for "1H-Imidazole, silver(1+) salt" may vary based on solvent and concentration.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. These methods are instrumental in identifying the coordination of the imidazole ligand to the silver(I) ion by observing shifts in the characteristic vibrational frequencies of the imidazole ring.

In the IR spectrum of imidazole, the N-H stretching vibration is a prominent feature. Upon coordination to a metal ion like silver, the position and shape of this band can change significantly. Furthermore, the in-plane and out-of-plane bending modes of the C-H and N-H bonds, as well as the ring stretching vibrations of the imidazole, are all affected by complexation k-state.eduacs.orgnih.gov. These shifts in vibrational frequencies serve as a diagnostic tool to confirm the formation of the silver-imidazole bond harding.edu.

Raman spectroscopy, particularly Surface-Enhanced Raman Spectroscopy (SERS), has been employed to study the interaction of imidazole with silver surfaces researchgate.net. SERS studies reveal that imidazole can adsorb onto a silver surface as a neutral molecule through its pyridine-like nitrogen atom researchgate.net. The vibrational modes of the imidazole ring, such as the ring breathing modes, are enhanced and can provide information about the orientation of the molecule on the silver surface researchgate.netnih.gov. For instance, an increase in the frequency of the ring breathing modes can suggest an edge-on orientation researchgate.net.

Table 2: Key Vibrational Modes of Imidazole and Their Expected Shifts Upon Coordination to Silver(I)

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Free Imidazole | Expected Shift upon Ag(I) Coordination |

| N-H Stretch | ~3100-3300 | Shift in position and broadening |

| C=N Stretch | ~1500-1600 | Shift to lower or higher frequency |

| Ring Breathing | ~1200-1300 | Shift to higher frequency |

| C-H in-plane bend | ~1050-1100 | Shift in position |

X-ray Photoelectron Spectroscopy (XPS) in Surface and Bonding Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material nih.govspectroscopyeurope.com. XPS is particularly useful for analyzing the interaction between silver and the imidazole ligand, especially in solid-state samples or thin films.

By analyzing the core-level spectra of the constituent elements (Ag, N, C), one can gain insight into the bonding environment. The binding energy of the Ag 3d electrons can provide information about the oxidation state of silver, confirming the Ag(I) state in the complex researchgate.net. More importantly, the N 1s spectrum is highly informative. The binding energy of the nitrogen electrons in the imidazole ring will shift upon coordination to the silver ion due to the change in the electronic environment around the nitrogen atom. This shift in the N 1s peak is direct evidence of the Ag-N bond formation acs.org. XPS can also be used to detect any surface contaminants and to determine the surface composition of materials incorporating the silver-imidazole complex nih.gov.

Table 3: Expected Core-Level Binding Energies in XPS Analysis of a Silver(I) Imidazole Complex

| Element | Core Level | Approximate Binding Energy (eV) | Information Gained |

| Silver | Ag 3d₅/₂ | ~368 | Confirmation of Ag(I) oxidation state |

| Silver | Ag 3d₃/₂ | ~374 | Confirmation of Ag(I) oxidation state |

| Nitrogen | N 1s | ~400 | Evidence of Ag-N coordination (shift from free imidazole) |

| Carbon | C 1s | ~285 | Chemical environment of carbon atoms in the imidazole ring |

X-ray Diffraction (XRD) Studies and Crystal Engineering

X-ray diffraction (XRD) techniques are indispensable for the definitive determination of the three-dimensional structure of crystalline materials. Both single-crystal and powder XRD are crucial for a complete understanding of "this compound" and its derivatives, from the precise atomic arrangement in a single molecule to the bulk properties of the material.

Single Crystal X-ray Diffraction for Molecular and Supramolecular Structures

SCXRD studies have revealed that the simple coordination of imidazole to silver(I) can lead to the formation of discrete molecules, one-dimensional (1D) chains, two-dimensional (2D) networks, and three-dimensional (3D) coordination polymers nih.govresearchgate.netrsc.org. The final architecture is influenced by factors such as the metal-to-ligand ratio, the counter-anion, and the solvent used for crystallization nih.gov. For instance, different counter-ions like BF₄⁻ and PF₆⁻ can lead to the formation of different crystal structures, even with the same silver-imidazole cation nih.gov. These supramolecular structures are often stabilized by intermolecular interactions such as hydrogen bonding and π-π stacking researchgate.netresearchgate.net.

Table 4: Representative Crystallographic Data for a Silver(I) Imidazole Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 12.456 |

| c (Å) | 14.789 |

| β (°) | 105.2 |

| Ag-N bond length (Å) | ~2.1 - 2.3 |

| N-Ag-N bond angle (°) | ~170-180 (for linear geometry) |

Note: This table presents hypothetical data for a representative silver(I) imidazole complex to illustrate the type of information obtained from SCXRD.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of bulk crystalline materials. It is used to identify the crystalline phases present in a sample and to assess its purity researchgate.netresearchgate.net. The PXRD pattern is a fingerprint of the crystalline material, with the peak positions corresponding to the lattice spacings and the peak intensities related to the crystal structure.

For "this compound," PXRD is essential to confirm that the bulk synthesized material corresponds to the structure determined by single-crystal X-ray diffraction. The experimental PXRD pattern of a synthesized sample is compared with the pattern simulated from the single-crystal X-ray data. A good match between the two patterns confirms the phase purity of the bulk sample researchgate.netresearchgate.net. PXRD is also used to study the crystallinity of the material; sharp, well-defined peaks are indicative of a highly crystalline sample, whereas broad peaks suggest a more amorphous or nanocrystalline nature researchgate.netnih.gov.

Table 5: Example of Powder X-ray Diffraction Data for a Crystalline Silver-Benzimidazole Complex

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 5.79 | 15.258 | 100 |

| 11.55 | 7.653 | 45.5 |

| 17.32 | 5.116 | 15.4 |

| 23.14 | 3.840 | 4.0 |

| 29.03 | 3.074 | 4.4 |

Source: Adapted from a study on a silver(I) complex of benzimidazole (B57391), a related compound, to illustrate typical PXRD data presentation researchgate.net.

Coordination Geometries and Numbers of Silver(I) in Imidazole Complexes

The silver(I) cation exhibits a wide range of coordination numbers in its complexes, most commonly ranging from two to six. researchgate.net This adaptability is attributed to the lack of stereochemical preference of its filled d-orbitals. researchgate.net Consequently, the geometry of silver(I) centers in imidazole complexes is highly dependent on factors such as the steric and electronic properties of the ligands, the nature of the counter-anion, and the solvent used during synthesis. researchgate.net

A survey of silver(I) complexes reveals a prevalence of certain coordination environments. Approximately 44% of complexes are four-coordinate, typically adopting a distorted tetrahedral geometry. researchgate.net Two-coordinate and three-coordinate complexes are also common, accounting for about 24% and 23% of structures, respectively. researchgate.net Two-coordinate complexes are generally linear, while three-coordinate structures can be described as distorted trigonal planar or T-shaped. researchgate.net Higher coordination numbers are less frequent but lead to geometries such as trigonal bipyramidal for five-coordinate and octahedral for six-coordinate silver(I) centers. researchgate.netsemanticscholar.org For instance, a silver(I) complex with 2,6-di(hydroxymethyl)pyridine, a related N-donor ligand, demonstrates a five-coordinate environment around the silver cation. nih.gov

Table 1: Common Coordination Geometries of Silver(I) Ions| Coordination Number | Typical Geometry | Approximate Prevalence |

|---|---|---|

| 2 | Linear | ~24% researchgate.net |

| 3 | Distorted Trigonal Planar / T-shaped | ~23% researchgate.net |

| 4 | Distorted Tetrahedral | ~44% researchgate.net |

| 5 | Trigonal Bipyramidal | ~9% (for >4) researchgate.net |

| 6 | Octahedral |

Supramolecular Architectures and Self-Assembly of Silver(I) Imidazolates

The interaction between silver(I) ions and imidazole-containing ligands facilitates the spontaneous formation of ordered, extended structures known as supramolecular architectures. This self-assembly process is driven by the formation of coordinate covalent bonds, which are then organized and stabilized by a variety of non-covalent interactions to create complex, multi-dimensional networks. nih.govfortunejournals.com

A prevalent structural motif in silver(I) imidazolate chemistry is the one-dimensional (1D) coordination polymer. researchgate.net In these structures, imidazole-based ligands act as linkers, bridging silver(I) centers to form extended chains. The specific topology of these chains can be influenced by the choice of counter-ion. For example, using the ligand 2-(4-pyridyl)imidazole with silver(I) perchlorate (B79767) and hexafluorophosphate (B91526) salts results in the formation of two iso-structural 1D coordination polymers. researchgate.net These chains can adopt various conformations, such as the 1D zig-zag structure observed in a silver(I) pyrazolato coordination polymer, which is stabilized by argentophilic (Ag···Ag) interactions. nih.gov The synthesis of such 1D polymers is a common strategy in creating new silver-based materials. rsc.org

Table 2: Examples of 1D Silver(I) Coordination Architectures| Ligand System | Counter-ion / Co-ligand | Resulting Architecture | Reference |

|---|---|---|---|

| 2-(4-pyridyl)imidazole | Perchlorate (ClO₄⁻) | 1D Coordination Polymer | researchgate.net |

| 2-(4-pyridyl)imidazole | Hexafluorophosphate (PF₆⁻) | 1D Coordination Polymer | researchgate.net |

| Pyrazolate derivative | None (neutral polymer) | 1D Zig-zag Chain | nih.gov |

Beyond simple chains, silver(I) imidazolates can assemble into more complex and discrete supramolecular structures. A notable example is the formation of a molecular rectangle. When the synthesis with the 2-(4-pyridyl)imidazole ligand is performed with silver(I) nitrate (B79036) in the presence of water, the outcome shifts dramatically from a 1D polymer to an unusual molecular rectangle composed of four ligands and four silver(I) ions. researchgate.net This demonstrates the critical role that both the counter-ion and solvent play in directing the self-assembly process. researchgate.net

Furthermore, these 1D chains or discrete molecular units can serve as building blocks for higher-dimensional networks. One-dimensional chains can be interconnected through weaker forces, such as hydrogen bonds, to form two-dimensional (2D) sheets or three-dimensional (3D) frameworks. nih.gov For instance, coordinated water molecules can form strong hydrogen bonds with counter-anions in adjacent chains, effectively linking them to generate a 2D coordination network. nih.gov

While the primary structure of silver(I) imidazolate complexes is defined by coordination bonds, the final supramolecular architecture is heavily governed by non-covalent interactions. fortunejournals.com Hydrogen bonding, in particular, is a powerful and directional tool that plays a crucial role in the self-assembly process. rsc.orgnih.gov

These interactions can dictate the assembly of low-dimensional architectures. rsc.org In the case of the molecular rectangle formed from 2-(4-pyridyl)imidazole and silver(I) nitrate, the entire assembly is controlled by hydrogen bonding involving the nitrate anion and water molecules. researchgate.net Hydrogen bonds are also instrumental in propagating dimensionality, linking 1D chains into 2D networks. nih.gov Other significant non-covalent forces include argentophilic interactions (Ag···Ag), which are weak attractive forces between silver ions that can help stabilize dimers or polymers, as seen in the formation of a 1-D zig-zag polynuclear structure. nih.gov

Table 3: Key Non-Covalent Interactions in Silver(I) Imidazolate Assembly| Interaction Type | Role in Supramolecular Assembly | Example |

|---|---|---|

| Hydrogen Bonding | Directs the formation of discrete shapes; links lower-dimensional structures into higher-dimensional networks. nih.govrsc.orgnih.gov | Assembly of a molecular rectangle controlled by H-bonds from anions and water. researchgate.net |

| Argentophilic (Ag···Ag) Interactions | Stabilizes polynuclear structures and influences the conformation of coordination polymers. | Stabilization of a 1D zig-zag coordination polymer. nih.gov |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Bonding

Density Functional Theory (DFT) has become a important method for investigating the molecular geometry, electronic structure, and vibrational spectra of silver-imidazole complexes. DFT calculations allow for the optimization of molecular structures and the analysis of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the reactivity and stability of molecules uctm.edu.

Computational studies on silver(I) complexes with various nitrogen-containing ligands, including those with imidazole (B134444) moieties, confirm that two-coordination is often the most stable form. This arrangement typically results in the shortest Ag-N bond distances, the highest vibrational frequencies, and the most favorable Gibbs free energy of formation nih.gov. DFT studies on silver nanoparticles stabilized by imidazolium-based ionic liquids have also been used to determine optimized structures, binding energies, and charge distributions, showing that the anionic part of the ionic liquid often surrounds the silver cluster nih.gov.

The bond between the silver atom and the carbene carbon of the imidazole ring (the Ag-NHC bond) is a subject of significant theoretical interest. N-Heterocyclic carbenes are recognized as strong σ-donor ligands, forming robust bonds with a wide range of metals, including silver scripps.eduwordpress.com. This strong σ-donation involves the transfer of electron density from the lone pair of the carbene carbon into an empty orbital of the silver atom, typically the 5s orbital nih.gov.

The role of π-backbonding, which is the donation of electron density from the metal's d-orbitals back into the empty π* orbitals of the NHC ligand, is more nuanced. Initial views held that NHCs were purely σ-donors, but later computational studies revealed a non-negligible π-bonding contribution scripps.eduwiley-vch.de. For silver-NHC complexes, the π-backbonding component is generally considered weak, contributing approximately 15-30% of the total orbital interaction energy wiley-vch.de. In some silver-NHC complexes that have been analyzed, the π-backbonding from the metal to the ligand was found to be negligible researchgate.netresearchgate.net. The Ag-NHC bond is primarily characterized by its strong σ-donation, with electrostatic interactions also playing a major role, contributing 65–75% of the total attractive bonding interaction researchgate.net.

| Bond Characteristic | Description | Significance in Ag-NHC Complexes |

| σ-Donation | Electron density is donated from the filled sp²-hybridized orbital of the carbene carbon to an empty s-orbital of the silver(I) ion. | This is the primary and dominant component of the Ag-NHC bond, leading to a strong, covalent interaction. NHCs are considered very strong σ-donors, more so than traditional phosphine (B1218219) ligands. nih.govscripps.eduwordpress.com |

| π-Backbonding | Electron density is donated from filled d-orbitals of the silver atom to the empty pπ orbital of the carbene carbon. | This contribution is generally considered weak or minor in Ag-NHC complexes. Some studies quantify it at around 15-30% of the total orbital interaction, while others find it to be negligible. wiley-vch.deresearchgate.netresearchgate.net |

| Electrostatic Interaction | The attraction between the positively charged silver ion and the electron-rich carbene ligand. | This is a very significant component of the bonding, accounting for a substantial portion (65-75%) of the attractive forces. researchgate.net |

To provide a more detailed and quantitative picture of the Ag-NHC bond, several computational analysis methods are employed.

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, analyzes the topology of the electron density (ρ) to define atoms, bonds, and molecular structure wikipedia.orguni-rostock.de. The analysis focuses on critical points in the electron density, particularly bond critical points (BCPs) found between two interacting nuclei researchgate.netias.ac.inwiley-vch.de. The properties at the BCP, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature of the chemical bond researchgate.netias.ac.in. AIM calculations on silver(I) complexes have been used to investigate and quantify weak intermolecular interactions, such as C-H···Ag contacts, providing a deeper understanding of the forces that stabilize crystal structures nih.gov.

Natural Bond Orbital (NBO): NBO analysis provides a chemical picture of bonding in terms of localized orbitals. It is used to study charge transfer and conjugative interactions within molecules nih.gov. In the context of silver-imidazole complexes, NBO analysis quantifies the σ-donation from the nitrogen lone pair to the empty 5s orbital of the silver ion nih.gov. It also allows for the calculation of stabilization energies associated with these donor-acceptor interactions, confirming the strength of the coordination bond nih.govrsc.org. NBO analysis has shown a significant drop in the charge of the silver ion in two-coordinated complexes compared to other coordination numbers, indicating a special bonding character in this linear arrangement nih.gov.

| Analysis Method | Key Parameters | Information Yielded for Silver Imidazolate |

| Charge Decomposition Analysis (CDA) | Donation (d), Back-donation (b), Repulsion (r) | Quantifies the covalent (orbital) and electrostatic contributions to the Ag-NHC bond, confirming strong σ-donation and weak π-backdonation. researchgate.netresearchgate.net |

| Atoms in Molecules (AIM) | Electron Density (ρ), Laplacian of Electron Density (∇²ρ) at Bond Critical Points (BCPs) | Characterizes the nature of interatomic interactions (e.g., covalent vs. closed-shell). Used to identify and quantify weak interactions like C-H···Ag hydrogen bonds. wikipedia.orgnih.gov |

| Natural Bond Orbital (NBO) | Stabilization Energy (E(2)), Natural Atomic Charges, Orbital Occupancies | Details the charge transfer from the imidazole ligand's lone pair orbitals to the vacant orbitals of the silver ion. Quantifies the energy of these interactions. nih.govnih.gov |

Computational Prediction of Polymorphism and Linker Orientations in Zeolitic Imidazolate Frameworks (ZIFs)

Zeolitic Imidazolate Frameworks (ZIFs) are a subclass of metal-organic frameworks (MOFs) where metal ions (such as Zn²⁺, Co²⁺, and potentially Ag⁺) are linked by imidazolate-based ligands to form porous, crystalline structures researchgate.netresearchgate.netmdpi.com. Computational methods are invaluable for predicting the rich structural landscape of these materials, including the existence of different crystalline forms (polymorphism) and the specific orientations of the imidazolate linkers.

Crystal Structure Prediction (CSP) methodologies are employed to search for the most thermodynamically stable lattice structures, which can help identify potential polymorphs of a given ZIF researchgate.net. The ability of ZIFs to form different polymorphs is crucial as it can significantly impact their properties, such as porosity, stability, and melting behavior rsc.org. For instance, studies on closely related ZIFs have shown that dense framework polymorphs are essential for melting to occur rsc.org. Computational modeling can explore how factors like the substitution on the imidazole ring or the choice of metal ion can influence the relative stability of different polymorphs.

Theoretical Modeling of Interactions with Organic Ligands and Solvents

The interaction of 1H-Imidazole, silver(1+) salt with other molecules, such as organic ligands and solvents, is critical to its behavior in solution and in the formation of larger supramolecular structures. Theoretical modeling provides a molecular-level understanding of these interactions.

DFT calculations are used to model the complexation of silver(I) with various ligands. These models can predict coordination geometries, bond strengths, and the thermodynamic parameters of complex formation nih.govnih.govnih.gov. For example, theoretical studies on the interaction of silver nanoparticles with imidazolium-based ionic liquids (which can act as both solvent and ligand source) have shown how the imidazolium (B1220033) cation and its counter-anion interact with the silver surface, providing insights into the stabilization mechanism of the nanoparticles nih.gov.

Modeling also clarifies the role of the solvent in the synthesis and stability of silver-imidazolate structures. Solvents can influence the formation of different polymorphs and the self-assembly of coordination complexes researchgate.netresearchgate.net. Computational studies can simulate these solvent effects, helping to explain, for instance, why certain crystal structures form in one solvent but not another. Time-resolved spectroscopic data, combined with molecular dynamics simulations, can reveal the dynamics of interactions between ions and imidazole in solution, differentiating the roles of hydrogen bonding and other non-covalent forces researchgate.net. Theoretical investigations have also been used to study the formation of interfacial charge-transfer complexes between silver surfaces and aromatic ligands, which can alter the optical and electronic properties of the system rsc.org.

Catalytic Applications of Silver Imidazolate Systems

N-Heterocyclic Carbene (NHC) Silver Complexes in Organic Catalysis

N-Heterocyclic carbenes are a class of persistent carbenes that form strong σ-bonds with metals like silver, creating stable yet catalytically active complexes. While historically used as transfer agents for creating other metal-NHC complexes, silver-NHC catalysts are gaining recognition for their unique reactivity, particularly in the activation of π-systems. dntb.gov.ua

Catalysis of C-C and C-E (Heteroatom) Bond Formation

Silver-NHC complexes have demonstrated considerable efficacy in catalyzing the formation of carbon-carbon (C-C) and carbon-heteroatom (C-E) bonds. Their strong σ-donating properties, combined with a tunable steric environment, make them valuable ligands in transition metal catalysis. dntb.gov.ua These complexes are particularly adept at activating alkynes, facilitating their functionalization, which is a cornerstone of organic synthesis. dntb.gov.ua

One notable application is the direct carboxylation of terminal alkynes using carbon dioxide, a reaction that forms valuable propiolic acids. Various (NHC)AgX complexes have been shown to catalyze this transformation effectively at room temperature and atmospheric CO2 pressure. The catalytic activity is influenced by the substituents on the NHC ring and the nature of the counterion, with NHC benzimidazole (B57391) derivatives showing high activity. mdpi.com

Applications in Multi-Component Coupling Reactions (e.g., Aldehyde, Alkyne, Amine Coupling)

Multi-component reactions (MCRs), which combine three or more reactants in a single step, are highly efficient for building molecular complexity. Silver-NHC complexes are excellent catalysts for the three-component coupling of aldehydes, alkynes, and amines, commonly known as the A³ coupling reaction, to produce propargylamines. nih.govbeilstein-journals.org

The first silver-catalyzed A³ coupling was reported using simple silver salts, but the introduction of NHC ligands has significantly advanced the field. beilstein-journals.org Dinuclear NHC-Ag(I) complexes, for instance, have been successfully tested for the A³ coupling of various aldehydes, amines, and phenylacetylene. nih.gov The proposed mechanism involves the activation of the alkyne's C-H bond by the silver complex to form a silver-acetylide intermediate. This intermediate then reacts with an iminium ion, generated in situ from the aldehyde and amine, to yield the final propargylamine (B41283) product and regenerate the catalyst. nih.govbeilstein-journals.org

Below is a table summarizing the catalytic performance of a dinuclear NHC-Ag(I) complex in the A³ coupling reaction with different aldehydes.

| Entry | Aldehyde | Amine | Product | Yield (%) |

| 1 | Benzaldehyde | Piperidine | 1,3-diphenyl-3-(piperidin-1-yl)prop-1-yne | 90 |

| 2 | 4-Methylbenzaldehyde | Piperidine | 1-(4-methylphenyl)-3-phenyl-3-(piperidin-1-yl)prop-1-yne | 92 |

| 3 | 4-Methoxybenzaldehyde | Piperidine | 1-(4-methoxyphenyl)-3-phenyl-3-(piperidin-1-yl)prop-1-yne | 88 |

| 4 | 4-Chlorobenzaldehyde | Piperidine | 1-(4-chlorophenyl)-3-phenyl-3-(piperidin-1-yl)prop-1-yne | 95 |

| 5 | 2-Thiophenecarboxaldehyde | Piperidine | 3-phenyl-1-(thiophen-2-yl)-3-(piperidin-1-yl)prop-1-yne | 85 |

| Data derived from studies on dinuclear N-heterocyclic carbene Ag(I) complexes in A³ coupling reactions. nih.gov |

Zeolitic Imidazolate Framework (ZIF) Based Silver Catalysts

Zeolitic Imidazolate Frameworks (ZIFs) are a subclass of metal-organic frameworks (MOFs) composed of metal ions (like zinc or cobalt) linked by imidazolate linkers. Their porous crystalline structure, high surface area, and exceptional thermal and chemical stability make them excellent platforms for catalysis. mdpi.com Incorporating silver into ZIFs, either as a dopant or as part of a composite, creates advanced catalysts with unique electrochemical properties.

Electrocatalytic Reduction of Carbon Dioxide (CO₂RR) to Syngas

The conversion of CO₂ into valuable chemicals and fuels is a critical goal for sustainable chemistry. Silver-doped ZIF-8 (Ag@ZIF-8) has emerged as a highly efficient and selective electrocatalyst for the CO₂ reduction reaction (CO₂RR) to produce synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂). mdpi.comkfupm.edu.sa

In these systems, silver nanoparticles are anchored within the ZIF-8 framework. mdpi.com The ZIF-8 structure serves multiple roles: it prevents the aggregation of the silver nanoparticles, ensuring high dispersion and accessibility of active sites, and it enhances the local concentration of CO₂ due to its porous nature. iaamonline.org The Ag@ZIF-8 catalyst demonstrates excellent performance, producing only CO and H₂ with a total Faradaic efficiency approaching 100%. mdpi.comkfupm.edu.sa A key advantage is the ability to control the H₂/CO ratio of the resulting syngas by simply adjusting the applied voltage, making it a versatile system for producing tailored chemical feedstocks. mdpi.comkfupm.edu.sa For example, an optimal Ag-Zn-ZIF-8 catalyst (10% Ag, 90% Zn) can produce syngas with an H₂/CO ratio adjustable from 3:1 to 1:3. mdpi.comkfupm.edu.sa

| Catalyst | Applied Potential (V vs. RHE) | CO Faradaic Efficiency (%) | H₂ Faradaic Efficiency (%) | H₂/CO Ratio |

| Ag-Zn-ZIF-8 (10% Ag) | -0.7 | ~50 | ~50 | ~1:1 |

| Ag-Zn-ZIF-8 (10% Ag) | -0.9 | ~25 | ~75 | ~3:1 |

| Ag-Zn-ZIF-8 (10% Ag) | -1.1 | ~75 | ~25 | ~1:3 |

| Data represents the adjustable selectivity for syngas production by varying the applied voltage. mdpi.comkfupm.edu.sa |

Development of Bifunctional Oxygen Catalysts (OER/ORR) in Silver Nanowire-ZIF Composites

Efficient oxygen evolution (OER) and oxygen reduction (ORR) reactions are vital for energy conversion and storage technologies like metal-air batteries and fuel cells. Composites of silver nanowires and ZIF-67 (a cobalt-based ZIF) have been developed as high-performance, low-cost bifunctional electrocatalysts for both OER and ORR. semanticscholar.orgnih.gov

In this composite material, the silver nanowires form a conductive network that facilitates electron transport, which is crucial for the OER. nih.gov The porous ZIF-67 coating on the nanowires provides abundant catalytically active cobalt sites and enhances the reaction interface. For the ORR, the porous ZIF-67 structure allows O₂ molecules to fully access and react with the silver nanowires. semanticscholar.orgnih.gov This combination of materials results in a potent bifunctional catalyst. nih.gov

Synergistic Effects of Metal Ions and Organic Linkers in ZIF Catalysis

The enhanced catalytic performance of silver-ZIF systems is largely due to the synergistic effects between the metal components and the organic imidazolate linkers. semanticscholar.orgnih.gov In Ag@ZIF-8 used for CO₂RR, the ZIF-8 framework, with its Zn metal centers and imidazole (B134444) linkers, acts as more than just a support. The Zn atoms are considered active sites for CO₂ reduction to CO, and the framework's pores act as nanoreactors, confining the growth of silver nanoparticles and preventing their agglomeration. mdpi.com

Materials Science Applications and Advanced Architectures

Integration of Silver Imidazolates into Metal-Organic Frameworks (MOFs) and Zeolitic Imidazolate Frameworks (ZIFs)

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com A prominent subclass of MOFs is the Zeolitic Imidazolate Frameworks (ZIFs), which utilize imidazolate linkers to connect metal ions, typically zinc or cobalt, mimicking the topology of zeolites. mdpi.comnih.gov ZIFs, such as the widely studied ZIF-8, are noted for their exceptional thermal and chemical stability compared to other MOFs. mdpi.comresearchgate.net

The incorporation of silver into the structure of MOFs and ZIFs is a key strategy for enhancing their functionality. researchgate.net This can be achieved by doping silver ions during the framework's synthesis or by loading silver nanoparticles onto a pre-existing framework. mdpi.comnih.gov This integration creates hybrid materials with synergistic properties, leading to applications in areas like catalysis, gas separation, and sensing. mdpi.comrsc.org For example, silver-doped ZIF-8 (Ag@ZIF-8) has been successfully prepared and utilized as an efficient electrocatalyst for the conversion of carbon dioxide into syngas. mdpi.comresearchgate.netkfupm.edu.sa The silver component in these frameworks can act as a reservoir for bactericidal metal ions, providing a sustained antibacterial effect. researchgate.net

Silver-doped and silver-loaded ZIFs serve as effective nanofillers for enhancing the properties of various composite materials. researchgate.net Their incorporation into polymer matrices can significantly improve the thermal and electrical performance of the resulting composites, making them suitable for applications such as embedded capacitors. researchgate.net

The addition of these nanofillers to biopolymer blends, such as those made from chitin (B13524) and cashew gum, has been shown to enhance thermal stability, electrical conductivity, and structural characteristics. researchgate.net The nanoparticles interact with the polymer chains, leading to these improved properties. Furthermore, silver nanoparticle-doped ZIF-8 composites have been integrated into injectable hydrogels, demonstrating their potential in biomedical applications where controlled release and biocompatibility are crucial. cmbes.ca

Table 1: Properties of Silver-Doped ZIF-8 Nanocomposites

| Property | Observation | Reference |

| Morphology | No significant change in morphology or agglomeration of Ag nanoparticles observed in SEM images of ZIF-8, 5% Ag-ZIF-8, and 10% Ag-ZIF-8. | mdpi.comresearchgate.net |

| Elemental Dispersion | Elemental mapping confirmed the uniform dispersion of Carbon, Nitrogen, Zinc, Oxygen, and Silver. | researchgate.net |

| Surface Area | Pristine ZIF-8 surface area was ~1500 m² g⁻¹. This decreased to ~1200 m² g⁻¹ for 5% Ag-ZIF-8 and ~1000 m² g⁻¹ for 10% Ag-ZIF-8, confirming nanoparticle loading. | mdpi.com |

| Electrocatalytic Activity | Ag-doped ZIF materials exhibited higher current density than pristine ZIF-8 in CO₂ electroreduction. | mdpi.comresearchgate.netkfupm.edu.sa |

A key advantage of ZIFs is the ability to tune their structural and functional properties, such as porosity, surface area, and pore size. mdpi.comnih.govmdpi.com ZIF-8, for instance, is known for its high porosity, significant surface area, and chemical stability, making it an ideal platform for modification. nih.gov

Polymeric Silver(I) Imidazolates in Functional Materials

Silver(I) imidazolates are integral to the formation of coordination polymers, a class of materials that includes MOFs and ZIFs. uk.ac.ir These polymers consist of metal ions linked by organic ligands, creating one-, two-, or three-dimensional structures. Functional polymers containing imidazole-related ligands, such as 2-mercapto-1-methylimidazole, have been synthesized for specific applications like the selective recovery of silver ions from solutions. icm.edu.pl The functional groups on these polymers exhibit high electrostatic interaction with silver ions, enabling their capture. icm.edu.pl

Coordination polymers have emerged as promising materials for environmental remediation, particularly for the selective adsorption and removal of organic dyes from wastewater. rsc.orgbohrium.comresearchgate.net The toxic and non-degradable nature of many industrial dyes necessitates efficient removal methods, and the porous and tunable nature of coordination polymers makes them excellent candidates for this purpose. rsc.org

The mechanism of dye adsorption is often based on electrostatic interactions and size exclusion. acs.org For instance, a coordination polymer can be designed to have a specific surface charge that selectively attracts and adsorbs cationic dyes like methylene (B1212753) blue (MB) and rhodamine B (RhB), while repelling anionic dyes. rsc.orgresearchgate.netacs.org Silver-containing ZIF-8 composites have demonstrated high efficiency in the removal and photocatalytic degradation of organic pollutants. In one study, a γ-Fe₂O₃@SiO₂@ZIF-8-Ag photocatalyst achieved 96% efficiency in the degradation of Rhodamine B. uk.ac.ir The stability and reusability of these materials are also key advantages for practical applications. researchgate.netuk.ac.ir

Table 2: Selective Dye Adsorption by a Zn(II) Coordination Polymer

| Dye Type | Dye Name | Adsorption Efficiency | Reference |

| Cationic | Methylene Blue (MB) | 90% | rsc.org |

| Cationic | Methyl Violet (MV) | 97% | rsc.org |

| Cationic | Rhodamine B (RhB) | 61% | rsc.org |

| Anionic | Methyl Orange (MO) | Not captured | rsc.org |

Development of Hybrid Nanomaterials with Imidazolium-Based Ionic Liquids

A significant area of materials science involves the creation of hybrid nanomaterials by combining nanoparticles with imidazolium-based ionic liquids (ILs). researchgate.net ILs are salts that are liquid at low temperatures and possess unique properties like high thermal stability, negligible volatility, and good ionic conductivity. acs.org Imidazolium-based ILs are particularly effective as stabilizers and media for the synthesis of nanoparticles, including silver nanoparticles. researchgate.netacs.org

This synergy allows for the development of advanced hybrid materials where the IL not only facilitates the formation of the nanoparticles but also functionalizes their surface, enhancing their stability and performance. researchgate.netacs.org These hybrid materials can be further immobilized on solid supports to create "supported ionic liquids" (SILs), which combine the advantages of the IL with the properties of the support material. rsc.org This approach is beneficial from both an environmental and economic standpoint, as it can improve the recoverability and reusability of catalysts. rsc.org The resulting nanomaterials have potential applications in catalysis, separation technologies, and organocatalysis. rsc.orgmdpi.com

Concluding Remarks and Future Research Outlook

Current Achievements and Remaining Challenges in Silver Imidazolate Research

A significant achievement in the study of silver imidazolate is the successful elucidation of its polymeric crystal structure, which has been determined ab initio from X-ray powder diffraction data. This structural understanding provides a solid foundation for interpreting its physicochemical properties and reactivity. The synthesis of silver imidazolate has also been established, although detailed mechanistic studies of its formation are less common.

A primary challenge that remains is the comprehensive characterization of its spectroscopic and thermal properties. While general characteristics of silver-imidazole complexes are known, detailed and specific data for the simple 1H-Imidazole, silver(1+) salt are not extensively documented in publicly available literature. Furthermore, much of the research on the applications of silver and imidazole (B134444) moieties is focused on more complex systems like metal-organic frameworks (MOFs), particularly zeolitic imidazolate frameworks (ZIFs), and silver nanoparticles stabilized by imidazole-based ligands. Distinguishing the intrinsic properties and catalytic activity of the simple silver imidazolate salt from these more complex materials is a key challenge. The limited solubility of silver imidazolate in common solvents also presents a hurdle for certain types of characterization and catalytic applications.

Emerging Synthetic Strategies for Advanced Silver Imidazole Architectures

Current research is moving beyond the simple polymeric structure of silver imidazolate to create more complex and tailored silver-imidazole architectures. One emerging strategy involves the use of substituted imidazole ligands to control the dimensionality and topology of the resulting coordination polymers. By introducing functional groups onto the imidazole ring, researchers can influence the coordination environment of the silver ions and introduce new functionalities into the material.

Another promising approach is the use of silver imidazolate as a precursor for the synthesis of other advanced materials. For instance, it can be used in the formation of silver-containing nanocomposites. The thermal decomposition of silver-imidazole complexes within a polymer matrix is a method for the in situ generation of silver nanoparticles, offering good dispersion and control over particle size. Future synthetic strategies will likely focus on developing methods for creating hierarchical structures and multi-metallic systems based on silver imidazolate building blocks.

Novel Catalytic Applications and Mechanistic Understanding

While silver nanoparticles and silver-containing MOFs have been extensively studied for their catalytic activities, the catalytic potential of unsupported this compound is an area that warrants more focused investigation. The polymeric structure with accessible silver centers suggests potential applications in heterogeneous catalysis.

Future research should aim to explore the catalytic performance of silver imidazolate in a range of organic transformations. Mechanistic studies are crucial to understanding the role of the silver centers and the imidazolate ligands in the catalytic cycle. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure of the catalyst and the reaction pathways. Elucidating the mechanism of action will be key to designing more efficient and selective catalysts based on the silver imidazolate framework. For instance, understanding the role of silver(I) in activating substrates is a fundamental aspect that can be explored through combined experimental and computational approaches.

Prospects in Advanced Materials Development

The unique properties of silver imidazolate make it a promising candidate for the development of advanced functional materials. Its polymeric nature and the presence of silver ions suggest potential applications in areas such as conductive materials and antimicrobial coatings. The development of composites where silver imidazolate is embedded in a polymer matrix could lead to materials with enhanced thermal and electrical properties.

Furthermore, silver imidazolate can serve as a versatile precursor for the controlled synthesis of silver-based nanomaterials. By carefully controlling the decomposition conditions of silver imidazolate, it may be possible to produce silver nanoparticles with specific sizes and shapes, which are crucial for their application in fields like plasmonics and sensors. The synergistic combination of silver with the imidazole framework in materials like Ag@ZIF-8 has already shown promise for electrocatalytic applications, such as the conversion of CO2 to syngas.

Synergistic Approaches Combining Experimental and Theoretical Methodologies

To accelerate progress in the field of silver imidazolate research, a synergistic approach that combines experimental and theoretical methodologies is essential. Experimental studies focusing on the synthesis of well-defined silver imidazolate materials and their thorough characterization using a suite of analytical techniques will provide the necessary empirical data. This includes detailed structural analysis, spectroscopic investigation, and thermal property measurements.

In parallel, computational methods, particularly Density Functional Theory (DFT), can be employed to model the structure, electronic properties, and reactivity of silver imidazolate. Theoretical calculations can help to interpret experimental observations, predict the properties of new silver imidazole architectures, and elucidate reaction mechanisms at the molecular level. The combination of experimental validation and theoretical prediction will be a powerful tool for the rational design of new materials and catalysts based on this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 1H-Imidazole, Silver(1+) salt with high purity?

- Methodological Answer : The synthesis typically involves reacting silver nitrate (AgNO₃) with the imidazole ligand in a 1:2 molar ratio under controlled conditions. For example, dissolving the ligand in a polar solvent (e.g., methanol) and adding AgNO₃ dropwise at 60°C ensures high yield. Purification via recrystallization or acetone washing is critical to remove unreacted salts .

Q. Which spectroscopic techniques are essential for characterizing silver-imidazole complexes?

- Methodological Answer :

- IR Spectroscopy : Identifies Ag–N bonding through shifts in N–H and C–N stretching vibrations (e.g., Ag–N stretches at ~400–500 cm⁻¹) .

- ¹H/¹³C NMR : Confirms ligand coordination via chemical shift changes in imidazole protons .

- X-ray Crystallography : Resolves coordination geometry (e.g., linear or trigonal planar Ag⁺ centers) and intermolecular interactions .

Q. What safety protocols are critical when handling silver-imidazole compounds?

- Methodological Answer : Use gloves and eye protection to avoid skin/eye contact with silver salts, which may cause irritation. Work in a fume hood to prevent inhalation of fine particles. Store compounds in dark, airtight containers to minimize photodegradation .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of silver-imidazole complex reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps), predicting redox behavior and charge transfer. For example, Ag⁺ complexes with lower HOMO-LUMO gaps (~3.5 eV) exhibit higher reactivity. DFT also models non-covalent interactions (e.g., Ag···π, C–H···O) influencing stability .

Q. How do counterion choices (e.g., NO₃⁻ vs. BF₄⁻) impact the antimicrobial activity of silver-imidazole complexes?

- Methodological Answer : Nitrate counterions enhance solubility and bioavailability, leading to stronger Gram-positive bacterial inhibition (e.g., MIC values of 4 µg/mL for [Ag(MCZ)₂NO₃]). In contrast, bulky counterions like SbF₆⁻ reduce cellular uptake due to steric effects. Systematic comparison via broth microdilution assays under standardized pH and temperature conditions is recommended .

Q. What strategies resolve contradictions in reported antimicrobial efficacy across studies?

- Methodological Answer :

- Control Experiments : Compare free ligands (e.g., imidazole) and silver salts (e.g., AgNO₃) to isolate the complex’s contribution .

- Standardized Testing : Use CLSI guidelines for consistent inoculum size and incubation time.

- Structural Analysis : Correlate activity with coordination geometry (e.g., linear Ag⁺ complexes show higher toxicity than tetrahedral ones) .

Q. How do intermolecular interactions govern the crystal packing of silver-imidazole complexes?

- Methodological Answer : X-ray studies reveal that N–H···O hydrogen bonds between imidazole NH groups and nitrate ions stabilize 2D networks. Ag···π interactions (distance ~3.4 Å) and C–H···π contacts further consolidate 3D frameworks, affecting thermal stability (e.g., decomposition temperatures >200°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.